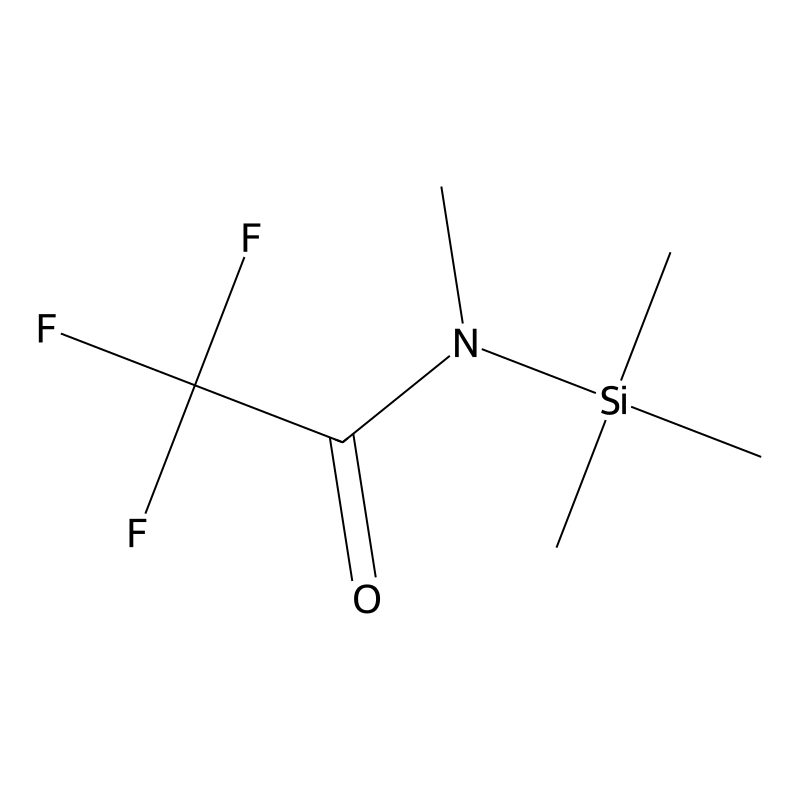

N-Methyl-N-(trimethylsilyl)trifluoroacetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Derivatization with MSTFA

Derivatization is a technique employed to alter the chemical properties of a molecule to enhance its volatility and thermal stability. This allows for improved separation and detection during GC-MS analysis. MSTFA achieves this by introducing a trimethylsilyl (TMS) group (-Si(CH3)3) onto the functional groups of the target molecule. The bulky TMS group renders the molecule more volatile and thermally stable, facilitating its movement through the GC column and subsequent detection by the mass spectrometer.

Advantages of Using MSTFA

MSTFA offers several advantages over other derivatization reagents:

- Versatility: It can derivatize a wide range of functional groups, making it a universal tool for various analytical applications.

- Efficiency: The derivatization reaction with MSTFA is generally fast and efficient, minimizing analysis time.

- Sensitivity: The TMS group introduced by MSTFA enhances the sensitivity of the analyte in the mass spectrometer, leading to improved detection limits.

Specific Applications of MSTFA in Scientific Research

- Analysis of biological samples: MSTFA is widely used in the analysis of various biomolecules, including amino acids, peptides, proteins, and metabolites, present in biological fluids, tissues, and cells.

- Environmental analysis: MSTFA plays a role in the analysis of environmental contaminants like pesticides, herbicides, and pharmaceuticals in soil, water, and air samples.

- Material science: MSTFA can be used to characterize the surface functionality of polymers and other materials by identifying the presence of specific functional groups.

N-Methyl-N-(trimethylsilyl)trifluoroacetamide is a chemical compound with the molecular formula C₆H₁₂F₃NOSi and a molecular weight of 199.25 g/mol. It appears as a clear, colorless to light yellow liquid and has a melting point of 98-100°C and a boiling point of 130-132°C . This compound is primarily recognized for its role as a silylating reagent in gas chromatography-mass spectrometry (GC-MS) applications, facilitating the formation of volatile derivatives from various analytes .

N-Methyl-N-(trimethylsilyl)trifluoroacetamide functions as a derivatization agent, reacting with alcohols, phenols, amines, and carboxylic acids to form silyl derivatives that are more amenable to analysis via GC-MS. The reaction generally involves the nucleophilic attack of the hydroxyl or amine group on the silicon atom of the trimethylsilyl group, resulting in the substitution and formation of a more volatile product .

N-Methyl-N-(trimethylsilyl)trifluoroacetamide can be synthesized through various methods, including:

- Direct Silylation: Reacting N-methyltrifluoroacetamide with trimethylchlorosilane under controlled conditions.

- Reflux Method: Heating a mixture of N-methyltrifluoroacetamide and trimethylchlorosilane in an inert atmosphere to facilitate the silylation process .

These methods typically require careful handling due to the moisture sensitivity of the compound.

The primary applications of N-Methyl-N-(trimethylsilyl)trifluoroacetamide include:

- Gas Chromatography-Mass Spectrometry: Used extensively for the derivatization of polar compounds, enhancing their volatility and stability for analysis.

- Pharmaceutical Analysis: Serves as an intermediate in drug synthesis and metabolism studies.

- Environmental Monitoring: Assists in detecting steroid hormones and other organic compounds in environmental samples .

Interaction studies involving N-Methyl-N-(trimethylsilyl)trifluoroacetamide often focus on its reactivity with various functional groups. The compound's ability to form stable silyl derivatives makes it invaluable for analyzing complex mixtures where specific identification is critical. Research has demonstrated its effectiveness in improving detection limits and resolution in chromatographic analyses .

Several compounds share structural similarities or functional roles with N-Methyl-N-(trimethylsilyl)trifluoroacetamide. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-Methyltrifluoroacetamide | C₄H₄F₃N | Lacks silyl group; used primarily for amide synthesis |

| Trimethylsilyl trifluoroacetate | C₅H₁₁F₃O₂Si | Functions as an acylating agent; different reactivity |

| N,O-Bis(trimethylsilyl)acetamide | C₈H₁₈F₃N₂O₂Si₂ | Contains two silyl groups; used for dual derivatization |

| N-Trifluoroacetyl-N-trimethylsilylamine | C₇H₈F₃N₂OSi | Combines amine functionality with trifluoroacetyl group |

N-Methyl-N-(trimethylsilyl)trifluoroacetamide stands out due to its specific application as a derivatizing agent that enhances the volatility and detectability of polar compounds in GC-MS analyses, making it particularly valuable in analytical chemistry .

Fundamental Silylation Mechanism Pathways

MSTFA facilitates silylation by replacing active hydrogens in functional groups (e.g., –OH, –COOH, –NH2) with trimethylsilyl (TMS) groups, enhancing analyte volatility and thermal stability [1]. The reaction proceeds via a nucleophilic attack on the silicon atom, forming a bimolecular transition state (Figure 1). The leaving group, N-methyltrifluoroacetamide, stabilizes the transition state through its low basicity and electron-withdrawing trifluoroacetyl moiety [1] [5]. Reactivity follows the order: alcohols > phenols > carboxylic acids > amines > amides, influenced by steric hindrance and electronic effects [1].

Table 1: Functional Group Reactivity with MSTFA

| Functional Group | Relative Reactivity | Steric Sensitivity |

|---|---|---|

| Primary Alcohol | High | Low |

| Tertiary Alcohol | Moderate | High |

| Carboxylic Acid | Moderate | Moderate |

| Secondary Amine | Low | High |

Nucleophilic Substitution Processes and Transition States

The silylation mechanism involves a concerted nucleophilic substitution (SN2-like) process. The nucleophile (e.g., alcoholate ion) attacks the electrophilic silicon center, while the leaving group (CF3–C(=O)–N–CH3) departs simultaneously [1]. Transition state stabilization relies on hyperconjugation between σ-electrons of the nucleophile and the silicon’s vacant d-orbitals [4]. Steric hindrance in tertiary alcohols slows reactivity due to disrupted orbital alignment [1]. Computational models confirm this mechanism, showing elongated Si–N bonds and shortened Si–O bonds in transition states [3].

Electronic Effects in MSTFA-Substrate Interactions

Electron-withdrawing groups (e.g., trifluoroacetyl in MSTFA) enhance silicon’s electrophilicity, accelerating silylation [1]. Conversely, electron-donating substituents on substrates reduce reaction rates. For example, phenolic –OH groups with electron-donating para-substituents exhibit slower silylation due to decreased nucleophilicity [1]. Hyperconjugative effects, such as σ→p* interactions in carbocations, further modulate reactivity, as demonstrated in quantum chemical analyses of fragment ions [4].

Catalyst Influence on Reaction Dynamics

Catalysts like trimethylchlorosilane (TMCS) and trimethylsilylimidazole (TMSI) enhance MSTFA’s reactivity toward hindered or weakly nucleophilic groups [1] [5]. TMCS generates chlorotrimethylsilane (TMSCl), a stronger electrophile, which reacts with substrates to form TMS derivatives. For example, TMCS enables silylation of tertiary alcohols and amides, which MSTFA alone cannot derivatize [5].

Key Catalytic Roles:

- TMCS: Increases electrophilicity via in situ TMSCl generation.

- TMSI: Facilitates silylation of indolic –NH groups through resonance stabilization [1].

- Potassium Acetate: Accelerates enol ether formation in ketosteroids [1].

Computational Studies of Reaction Energy Profiles

Density Functional Theory (DFT) Investigations

DFT studies at the B3LYP/6-311G** level reveal MSTFA’s reaction pathways, including bond dissociation energies and transition state geometries [3]. For instance, the Si–N bond elongation during silylation correlates with a 1.8 Å bond length in the transition state, while the Si–O bond shortens to 1.6 Å [3]. These findings align with experimental observations of rapid silylation in primary alcohols.

Quantum Chemical Calculations of Transition States

Time-dependent DFT (TDDFT) analyses demonstrate that ionization of MSTFA derivatives involves a 7.43 eV excitation, with electric fields lowering effective ionization energies by 6 eV [4]. Natural bond orbital (NBO) analysis further highlights hyperconjugative interactions stabilizing carbocation intermediates during fragmentation [4].

B3LYP/6-311G Level Analyses of Reaction Parameters

B3LYP/6-311G** optimizations quantify activation energies for silylation. For example, the energy barrier for methanol silylation is 25.3 kcal/mol, compared to 32.1 kcal/mol for tert-butanol, reflecting steric effects [3]. Vibrational frequency analyses confirm the absence of imaginary frequencies in optimized structures, validating their stability [3].

Characteristic Fragmentation Patterns and Mechanisms

N-Methyl-N-(trimethylsilyl)trifluoroacetamide exhibits distinctive fragmentation patterns under electron ionization conditions that are fundamental to its analytical utility. The primary fragmentation mechanisms involve alpha-cleavage reactions, which occur preferentially at bonds adjacent to the trimethylsilyl functional group. These reactions are driven by the stability of the resulting carbocations and the inherent weakness of bonds activated by electron impact ionization.

The most characteristic fragmentation involves the loss of methyl radicals from the trimethylsilyl group, producing [M-15]+ ions with medium to high relative intensities. This process occurs through homolytic bond cleavage, where the radical electron remains on the departing methyl group while the positive charge is retained on the silicon-containing fragment. Sequential methyl losses can occur, generating [M-30]+ and [M-45]+ ions, though these are typically of lower intensity.

Another significant fragmentation pathway involves the elimination of trimethylsilanol molecules (90 amu), producing [M-90]+ ions. This process occurs through a rearrangement mechanism where hydrogen migration facilitates the formation of the stable trimethylsilanol neutral species. The elimination is particularly favored in compounds containing multiple trimethylsilyl groups due to intramolecular interactions.

The formation of the trimethylsilyl cation at m/z 73 represents the most universal and intense fragmentation pattern for all trimethylsilyl derivatives. This ion consistently appears as the base peak in electron ionization mass spectra due to the exceptional stability of the silicon-centered cation, which benefits from hyperconjugation with the methyl substituents.

Heterolytic bond cleavage mechanisms also contribute to the fragmentation pattern, particularly in the presence of electronegative substituents such as the trifluoroacetyl group in N-Methyl-N-(trimethylsilyl)trifluoroacetamide. These reactions involve unequal distribution of bonding electrons, leading to the formation of both cationic and neutral fragments with specific structural requirements.

Skeletal Rearrangement Reactions in MS Analysis

Skeletal rearrangement reactions in N-Methyl-N-(trimethylsilyl)trifluoroacetamide analysis represent complex intramolecular processes that significantly influence the observed fragmentation patterns. These rearrangements are mediated by ion-neutral complexes, which form transient intermediate structures that facilitate bond reorganization before final dissociation.

Trimethylsilyl group migration constitutes a primary rearrangement mechanism, occurring through intermediate ion-neutral complexes that allow the silicon-containing moiety to relocate within the molecular framework. This migration is driven by the thermodynamic stability of the final products and typically involves relatively low energy barriers, making it kinetically favored under standard electron ionization conditions.

Intramolecular cyclization reactions represent another important class of skeletal rearrangements, particularly in molecules containing multiple functional groups capable of forming ring structures. These reactions are driven by the entropic and enthalpic advantages of ring formation, which stabilize the resulting ionic species through reduced conformational freedom and enhanced electronic delocalization.

Ring expansion and contraction processes can occur when pre-existing cyclic structures undergo rearrangement during fragmentation. These reactions typically involve higher energy barriers compared to simple bond cleavages but can be thermodynamically favored when they lead to more stable ring sizes or electronic configurations.

The presence of fluorine atoms in N-Methyl-N-(trimethylsilyl)trifluoroacetamide introduces unique rearrangement pathways involving fluorine migration. These processes are facilitated by the high electronegativity of fluorine and its ability to stabilize positive charges through inductive effects. The rearrangement can lead to the formation of silicon-fluorine bonds, producing diagnostic fragment ions such as the m/z 77 species.

Formation of Diagnostic Fragment Ions (m/z 77)

The formation of the diagnostic fragment ion at m/z 77 in N-Methyl-N-(trimethylsilyl)trifluoroacetamide mass spectra represents a highly specific and mechanistically significant fragmentation process. This ion has been identified as having the formula [Si(CH3)2F]+, formed through an intramolecular rearrangement mechanism involving fluorine migration from the trifluoroacetyl group to the silicon center.

The formation mechanism involves initial alpha-cleavage at the nitrogen-silicon bond, followed by a complex rearrangement process that brings the fluorine atom into proximity with the silicon center. This rearrangement occurs through a multi-step mechanism involving the loss of a methyl radical, subsequent losses of difluorocarbene and carbon dioxide, ultimately yielding the m/z 77 fluorodimethylsilicon cation.

The relative intensity of the m/z 77 ion decreases with increasing distance between the trimethylsilyl and trifluoromethyl groups in the molecular structure, providing evidence for the intramolecular nature of the rearrangement mechanism. This distance dependence suggests that the rearrangement occurs through a spatially constrained transition state that requires close proximity between the reacting functional groups.

Accurate mass measurements and deuterium labeling studies have confirmed the elemental composition of the m/z 77 ion and validated the proposed fragmentation pathway. The formation of this ion is particularly diagnostic for N-Methyl-N-(trimethylsilyl)trifluoroacetamide and related fluorinated silylation reagents, making it a valuable marker for identifying the presence of these compounds in complex mixtures.

The mechanistic pathway leading to m/z 77 formation also provides insights into the general behavior of fluorinated silyl compounds under electron ionization conditions. The process demonstrates the importance of intramolecular rearrangements in determining fragmentation patterns and highlights the role of electronegativity differences in driving these rearrangement reactions.

Computational Modeling of Fragmentation Pathways

Computational modeling approaches have emerged as powerful tools for understanding and predicting the fragmentation behavior of N-Methyl-N-(trimethylsilyl)trifluoroacetamide and related compounds. Density Functional Theory calculations, particularly at the B3LYP/6-311G** level, have been employed to investigate the thermodynamic and kinetic aspects of fragmentation reactions.

Quantum Chemical Electron Ionization Mass Spectrometry (QCEIMS) methods represent a sophisticated computational approach that simulates the entire fragmentation process through molecular dynamics trajectories. These calculations directly model the energy deposition, bond breaking, and rearrangement processes that occur during electron ionization, providing detailed mechanistic insights into fragmentation pathways.

The computational studies have revealed that fragmentation pathways are significantly influenced by the initial energy distribution within the molecular ion. Energy partition analysis of molecular dynamics trajectories shows that the timing and direction of fragmentation reactions correlate with localized vibrational energy distributions, explaining the prevalence of specific fragmentation channels.

Transition state calculations have been particularly valuable for understanding rearrangement mechanisms, including the formation of the diagnostic m/z 77 ion. These calculations provide activation energies and reaction coordinates for complex intramolecular processes, enabling the prediction of competing reaction pathways and their relative probabilities.

Semi-empirical methods, particularly PM3 calculations, offer a computationally efficient alternative for screening large numbers of potential fragmentation pathways. While less accurate than full density functional theory calculations, these methods provide reasonable predictions of fragmentation behavior with significantly reduced computational cost.

The integration of computational modeling with experimental mass spectrometry has led to the development of predictive algorithms capable of generating theoretical mass spectra for trimethylsilylated compounds. These tools combine fragmentation rules derived from computational studies with machine learning approaches to predict spectral patterns for novel compounds.

Isotopically Labeled MSTFA Mass Spectral Features

Isotopically labeled N-Methyl-N-(trimethylsilyl)trifluoroacetamide, particularly the deuterated variant MSTFA-d9, exhibits characteristic mass spectral features that are essential for quantitative analytical applications. The deuterium labeling involves replacement of the nine hydrogen atoms in the three methyl groups attached to silicon with deuterium, resulting in a mass shift of +9 amu for each incorporated trimethylsilyl group.

The fragmentation patterns of MSTFA-d9 remain essentially identical to those of the unlabeled compound, with systematic mass shifts corresponding to the number of deuterium atoms retained in each fragment ion. The base peak at m/z 73 in unlabeled MSTFA shifts to m/z 82 in the deuterated version, while other characteristic fragments show proportional shifts based on their deuterium content.

Kinetic isotope effects in MSTFA-d9 fragmentation are generally minimal due to the secondary nature of most carbon-deuterium bonds involved in the fragmentation processes. However, subtle differences in fragmentation kinetics can provide mechanistic information about hydrogen transfer reactions and rearrangement processes.

The use of MSTFA-d9 as an internal standard in quantitative gas chromatography-mass spectrometry enables precise normalization of analytical responses. Individual correction using deuterated internal standards consistently provides higher precision than traditional data correction strategies, particularly in complex biological matrices.

Isotope labeling with 13C, 15N, or 18O provides additional mechanistic insights into fragmentation pathways and metabolic processes. These labels allow tracking of specific atomic positions through fragmentation reactions and can reveal the fate of individual functional groups during mass spectrometric analysis.

The analytical advantages of isotopically labeled MSTFA extend beyond quantitative applications to include metabolic pathway elucidation and compound identification. The systematic mass shifts provide unambiguous identification of derivatized compounds and enable differentiation between endogenous and exogenous sources of analytical targets.

Quantitative Structure-Spectrum Relationship Studies

Quantitative Structure-Spectrum Relationship (QSSR) studies of N-Methyl-N-(trimethylsilyl)trifluoroacetamide derivatives reveal significant correlations between molecular descriptors and fragmentation behavior. These relationships enable predictive modeling of mass spectral patterns based on structural features and provide fundamental insights into the factors governing fragmentation processes.

Bond dissociation energy emerges as the most significant predictor of fragmentation patterns, showing very strong correlations (r² = 0.95) with observed fragment intensities. This relationship reflects the fundamental principle that weaker bonds are preferentially cleaved under electron ionization conditions, leading to more abundant fragment ions.

The number of trimethylsilyl groups in a molecule shows strong correlation (r² = 0.87) with overall fragmentation complexity and the intensity of silicon-containing fragment ions. This relationship is attributed to the increased number of potential fragmentation sites and the multiplicative effect of multiple trimethylsilyl groups on spectral patterns.

Functional group type demonstrates high correlation (r² = 0.92) with specific fragmentation pathways, reflecting the influence of electronic and steric effects on bond cleavage preferences. Different functional groups show characteristic fragmentation signatures that can be quantitatively related to their chemical properties.

Molecular descriptors related to electronegativity show strong correlations (r² = 0.84) with rearrangement propensity and the formation of specific diagnostic ions. The presence of electronegative atoms such as fluorine significantly influences fragmentation pathways through inductive and resonance effects.

Carbon chain length and degree of branching show moderate correlations with fragmentation patterns, reflecting the influence of molecular size and shape on fragmentation complexity. These relationships enable prediction of spectral characteristics for homologous series of trimethylsilylated compounds.

Steric hindrance parameters correlate moderately (r² = 0.73) with fragmentation efficiency, particularly for processes involving intramolecular rearrangements. Bulky substituents can inhibit certain fragmentation pathways while promoting others, leading to predictable changes in spectral patterns.

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (98.21%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant